2-Methyl-2-(phenylamino)propanamide

Description

Nomenclature and Structural Characteristics of 2-Methyl-2-(phenylamino)propanamide

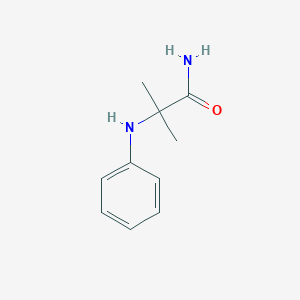

This compound is an organic compound with a distinct molecular structure that informs its chemical identity and behavior. Its systematic and registered names are crucial for its identification in chemical literature and databases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-anilino-2-methylpropanamide. americanelements.comvulcanchem.com It is registered under the CAS Number 70441-27-9. americanelements.comvulcanchem.combldpharm.combldpharm.com

The molecular architecture consists of a propanamide backbone. This core structure is substituted at the second carbon position with both a methyl group and a phenylamino (B1219803) (anilino) group. This specific arrangement of atoms gives the compound its unique properties. The chemical formula for this compound is C₁₀H₁₄N₂O. americanelements.comvulcanchem.combldpharm.combldpharm.com From this formula, its molecular weight is calculated to be approximately 178.23 g/mol . americanelements.combldpharm.combldpharm.com The compound typically presents as a powder in its solid state. americanelements.com

Table 1: Nomenclature and Structural Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-anilino-2-methylpropanamide americanelements.comvulcanchem.com |

| CAS Number | 70441-27-9 americanelements.comvulcanchem.combldpharm.combldpharm.com |

| Chemical Formula | C₁₀H₁₄N₂O americanelements.comvulcanchem.combldpharm.combldpharm.com |

| Molecular Weight | 178.23 g/mol americanelements.combldpharm.combldpharm.com |

| SMILES | CC(C)(C(=O)N)NC1=CC=CC=C1 americanelements.com |

| InChI Key | JGXQLSKKLBGYJW-UHFFFAOYSA-N americanelements.com |

| Appearance | Powder americanelements.com |

Chemical Classifications and Analogous Amide Compounds

This compound is classified as a substituted amide. ontosight.aiwikipedia.org Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. The specific nature of the substituents on the amide functional group and the adjacent carbon chain defines its sub-classification and influences its chemical reactivity.

This compound is part of the larger family of propanamides, which are derivatives of propanoic acid. wikipedia.org The propanamide structure can be modified with various functional groups, leading to a wide array of analogous compounds with diverse properties. Examples of such analogs include:

2-Methyl-2-phenylpropanamide: This compound is structurally similar but lacks the amino linkage to the phenyl group. nih.gov

Propanamide, N-(4-((4-((chloroacetyl)amino)phenyl)sulfonyl)phenyl)-: A more complex derivative featuring a phenylsulfonyl group. ontosight.ai

Propanamide, N-(3-amino-4-(2-methoxyethoxy)phenyl)-: This analog possesses additional functional groups on the phenyl ring. ontosight.ai

2-Methyl-2-(1-phenylpentylamino)propanamide: An analog with a larger alkyl substituent on the amino group. nih.gov

The study of these and other related amides provides a comparative framework for understanding the structure-property relationships within this class of compounds.

Significance of Substituted Propanamides in Contemporary Organic Chemistry

Substituted propanamides are of considerable interest in modern organic chemistry due to their versatile applications in synthesis and medicinal chemistry. They serve as important building blocks for the construction of more complex molecular architectures. ontosight.aiwikipedia.org The amide functional group can participate in a variety of chemical transformations, such as nucleophilic substitution reactions and the Hofmann rearrangement, which allows for the introduction of new functional groups. ontosight.aiwikipedia.org

A key area where substituted propanamides have proven valuable is in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net These cyclic structures are prevalent in many biologically active molecules and pharmaceuticals. Furthermore, the development of efficient synthetic methods, such as isocyanide-based multicomponent reactions, has enabled the creation of diverse libraries of propanamide derivatives. researchgate.net These reactions are often designed to be environmentally friendly, for instance, by being conducted in water and without the need for a catalyst. researchgate.net

Overview of Current Academic Research Landscape Pertaining to this compound

The current research landscape for substituted propanamides is active and multifaceted, with a strong emphasis on their synthesis and potential applications. While specific research focusing solely on this compound is limited, the broader field provides significant context.

A major thrust of research is the development of novel and efficient synthetic methodologies. This includes the use of green chemistry principles, such as catalyst-free reactions in aqueous media, to produce highly substituted propanamides. researchgate.net Another area of investigation is the exploration of the chemical reactivity of these compounds. For example, studies on cobalt-catalyzed intramolecular cyclization reactions of propanamides have demonstrated their utility in forming lactams, which are important structural motifs in medicinal chemistry. researchgate.net

Furthermore, there is significant interest in the biological activities of substituted propanamides. Researchers have synthesized and screened various derivatives for potential anticancer and antimicrobial properties. acs.orgnih.govresearchgate.net The reduction of related compounds, such as 2-chloro-N-phenylpropanamide, has also been a subject of academic inquiry, revealing complex reaction pathways and leading to a deeper understanding of their chemical behavior. Additionally, the synthesis of propanamide derivatives as key intermediates in the preparation of pharmaceutical compounds remains an active area of research. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-anilino-2-methylpropanamide |

| 2-Methyl-2-phenylpropanamide |

| Propanamide, N-(4-((4-((chloroacetyl)amino)phenyl)sulfonyl)phenyl)- |

| Propanamide, N-(3-amino-4-(2-methoxyethoxy)phenyl)- |

| 2-Methyl-2-(1-phenylpentylamino)propanamide |

| Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- |

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,9(11)13)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXQLSKKLBGYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 2 Methyl 2 Phenylamino Propanamide

Mechanistic Insights into Amide Bond Formation and Cleavage

The amide bond, while generally stable, is central to the reactivity of 2-Methyl-2-(phenylamino)propanamide. Its formation and cleavage are fundamental processes in organic chemistry.

A plausible synthetic route for a related structure, N-(2-Hydroxyethyl)-2-methyl-2-(phenylamino)propanamide, involves the reaction of an α-bromocarbonyl with an amine, highlighting a nucleophilic substitution pathway. escholarship.orgescholarship.org

Amide Bond Cleavage: Amide bond cleavage, or hydrolysis, is typically a slow reaction requiring harsh conditions like strong acids or bases and high temperatures. However, the process can be catalyzed. Metal complexes, for instance, can promote amide cleavage. Studies on Pb(II) and Zn(II) complexes with amide-appended ligands show that the metal acts as a Lewis acid, activating the carbonyl group for nucleophilic attack. nih.govmdpi.com The mechanism can vary depending on the metal center; for a Pb(II) complex, the rate-determining step was found to be the nucleophilic attack of a metal-bound methoxide (B1231860) on the coordinated amide. nih.gov In contrast, a Zn(II) analogue proceeds through a pathway involving initial deprotonation of the amide. nih.gov The free energies of activation for these metal-promoted methanolysis reactions have been measured to be around 21.3 kcal/mol for Pb(II) and 24.5 kcal/mol for Zn(II). nih.gov

Ground-state destabilization, achieved by twisting the N-C(O) bond, represents another strategy to activate the historically inert amide bond for cleavage under milder conditions. researchgate.net

Nucleophilic and Electrophilic Transformations at the Propanamide Moiety

The propanamide portion of this compound possesses both nucleophilic and electrophilic sites. The lone pairs on the nitrogen and oxygen atoms can act as nucleophiles, while the carbonyl carbon is an electrophilic center susceptible to attack.

Electrophilic transformations are central to the synthesis of propanamide derivatives. For example, the synthesis of various N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides proceeds via a chemoselective Michael reaction, a type of nucleophilic addition. nih.gov In other instances, the amide functionality itself can participate in reactions. During the iodoarene-catalyzed oxyamination of unactivated alkenes, the oxygen atom of an amide group can act as an intramolecular nucleophile, attacking an activated alkene to form a five-membered ring intermediate. pku.edu.cn

Nucleophilic substitution reactions (SN1 and SN2) are fundamental transformations that could occur on the alkyl framework of propanamide derivatives if a suitable leaving group is present. The pathway taken depends on several factors, including the structure of the electrophile, the nature of the nucleophile, and the solvent. libretexts.orgorganic-chemistry.org

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org This backside attack results in an inversion of stereochemistry at the reaction center. organic-chemistry.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. This pathway is favored for unhindered electrophiles, such as methyl and primary carbons. Strong, anionic nucleophiles and polar aprotic solvents also promote the SN2 mechanism.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the planar carbocation, which can occur from either side, often leading to a racemic mixture of products. organic-chemistry.org The rate of an SN1 reaction depends only on the concentration of the substrate. This pathway is favored for substrates that can form stable carbocations, such as tertiary and resonance-stabilized electrophiles. libretexts.orgmasterorganicchemistry.com Weaker, uncharged nucleophiles (like water and alcohols) and polar protic solvents, which can stabilize the carbocation intermediate, favor the SN1 pathway. libretexts.org

For the this compound scaffold, the carbon atom at the 2-position is tertiary. Therefore, if a derivative were synthesized with a leaving group at this position, it would be expected to react via an SN1 mechanism due to the formation of a relatively stable tertiary carbocation. libretexts.org Conversely, reactions at a hypothetical primary carbon elsewhere in a more complex propanamide framework would likely proceed via an SN2 pathway.

| Factor | S~N~1 Pathway | S~N~2 Pathway |

|---|---|---|

| Alkyl Halide Structure | Tertiary > Secondary | Methyl > Primary > Secondary |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination reactions, which form alkenes, compete with nucleophilic substitution reactions. dalalinstitute.com The two main pathways are the E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) mechanisms.

The E2 mechanism is a single-step, concerted process where a base removes a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously, forming a double bond. dalalinstitute.com The rate of an E2 reaction is second-order, depending on the concentration of both the substrate and the base. dalalinstitute.com This pathway is favored by strong, bulky bases and a higher concentration of the base. iitk.ac.in The stereochemistry of the E2 reaction is specific, requiring an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in The rate of reaction increases with increasing alkyl substitution (R₃CX > R₂CHX > RCH₂X) due to the formation of a more stable, more substituted double bond in the transition state (Zaitsev's rule). iitk.ac.in

The E1 mechanism is a two-step process that begins with the same first step as the SN1 reaction: the formation of a carbocation. iitk.ac.in In the second step, a weak base removes a beta-proton, leading to the formation of a double bond. The rate of an E1 reaction is first-order, depending only on the substrate concentration. masterorganicchemistry.com E1 reactions are favored by weak bases, polar protic solvents (which stabilize the carbocation intermediate), and higher temperatures. youtube.comlibretexts.org Like E2 reactions, E1 reactions typically follow Zaitsev's rule, yielding the most substituted alkene as the major product. iitk.ac.in

Within the context of a propanamide framework, an E1 or E2 reaction would require a derivative with a leaving group on the alkyl portion. Given the tertiary nature of the C2 carbon in this compound, an E1 reaction would be highly probable for a derivative with a leaving group at this position, as it proceeds via the same stabilizing tertiary carbocation intermediate as the SN1 reaction. iitk.ac.in

| Factor | E1 Pathway | E2 Pathway |

|---|---|---|

| Alkyl Halide Structure | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base | Weak base required | Strong, concentrated base favored |

| Solvent | Polar Protic | Less polar solvents are suitable |

| Stereochemistry | No specific geometry required | Requires anti-periplanar geometry |

Rearrangement Reactions and Their Impact on this compound Scaffolds

Rearrangement reactions can significantly alter the carbon skeleton of a molecule. For scaffolds related to this compound, several rearrangements are pertinent.

One of the most relevant is the Hofmann rearrangement , which converts a primary amide into a primary amine with one fewer carbon atom. doubtnut.com The reaction of 2-methyl-2-phenylpropanamide, a close analogue, with bromine and sodium hydroxide (B78521) would proceed via this pathway. The mechanism involves deprotonation of the amide nitrogen, followed by bromination to form an N-bromoamide. Subsequent deprotonation and rearrangement lead to an isocyanate intermediate, which is then hydrolyzed to yield the final amine product, in this case, 2-phenylpropylamine. doubtnut.com

Another significant transformation was observed in the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride (LiAlH₄). researchgate.net This reaction does not simply yield the expected amine but produces a mixture of N-propylaniline and the rearranged product, N-isopropylaniline. researchgate.net The reaction proceeds through a 2-methyl-N-phenylaziridine intermediate . The formation of this aziridine (B145994) and its subsequent non-regioselective reductive opening account for the mixture of products observed. researchgate.net This demonstrates how a simple reduction can be complicated by an intramolecular nucleophilic substitution (to form the aziridine) followed by a rearrangement upon ring-opening.

Other rearrangements, such as the Wolff rearrangement , convert α-diazocarbonyl compounds into ketenes. wikipedia.org While not a direct reaction of the parent amide, the synthesis of an α-diazo ketone from a related propanamide derivative could open up this reaction pathway, leading to carboxylic acid derivatives upon trapping the ketene (B1206846) intermediate with nucleophiles like water or alcohols. wikipedia.org Similarly, the Favorskii rearrangement of α-halo ketones proceeds through a cyclopropanone (B1606653) intermediate and could be relevant to derivatives of the propanamide scaffold. msu.edu

Thermodynamic and Kinetic Aspects of this compound Reactions

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. uclouvain.be

Kinetic control occurs when a reaction is irreversible and run under conditions (often low temperature) where the product that forms fastest is the major product. libretexts.org The kinetic product is the one formed via the pathway with the lowest activation energy. libretexts.org

Thermodynamic control occurs when a reaction is reversible, allowing an equilibrium to be established (often at higher temperatures). libretexts.org Under these conditions, the major product is the most stable one, regardless of how fast it is formed. The thermodynamic product corresponds to the lowest energy state in the reaction profile. masterorganicchemistry.com

A classic example illustrating this principle is the formation of enolates from an unsymmetrical ketone. masterorganicchemistry.com Deprotonation at the less hindered α-carbon is faster, yielding the kinetic enolate. Deprotonation at the more substituted α-carbon is slower but leads to the more stable, more substituted alkene, which is the thermodynamic enolate. masterorganicchemistry.com By analogy, if this compound were to undergo a reaction involving the formation of an enolate (from a deprotonated precursor), the choice of base and temperature could selectively generate different intermediates.

| Aspect | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |

| Reversibility | Irreversible or effectively irreversible | Reversible (Equilibrium reached) |

| Major Product | The product that is formed fastest | The most stable product |

| Governing Factor | Lowest activation energy (Ea) | Lowest product energy (ΔG) |

Advanced Spectroscopic Characterization for 2 Methyl 2 Phenylamino Propanamide Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

High-Resolution ¹H NMR and ¹³C NMR for Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-2-(phenylamino)propanamide would provide key information. The protons on the phenyl ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The specific splitting pattern will depend on the substitution pattern and electronic effects of the amino group. The N-H proton of the secondary amine and the -NH₂ protons of the primary amide would likely appear as broad singlets, with their chemical shifts being concentration and solvent-dependent. The two methyl groups attached to the quaternary carbon are equivalent and would present as a single sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, distinct signals are expected for the carbonyl carbon of the amide (in the δ 170-180 ppm range), the carbons of the phenyl ring (in the δ 110-150 ppm range), the quaternary carbon bonded to the nitrogen and the two methyl groups, and the carbon atoms of the two methyl groups themselves, which would appear in the aliphatic region (typically δ 20-40 ppm).

Predicted ¹H and ¹³C NMR Data This table is predictive and based on typical chemical shift values for similar functional groups.

Interactive Data Table: Predicted NMR Shifts| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C=O | - | ~178 | Carbonyl carbon of the primary amide. |

| Phenyl C-N | - | ~145 | Aromatic carbon directly attached to the nitrogen. |

| Phenyl C-H (ortho) | ~6.7 | ~118 | Protons and carbons ortho to the amino substituent. |

| Phenyl C-H (meta) | ~7.2 | ~129 | Protons and carbons meta to the amino substituent. |

| Phenyl C-H (para) | ~6.8 | ~119 | Proton and carbon para to the amino substituent. |

| C(CH₃)₂ | - | ~58 | Quaternary carbon. |

| CH ₃ | ~1.5 (s, 6H) | ~25 | Two equivalent methyl groups. |

| NH -Ph | broad singlet | - | Chemical shift is variable. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring, helping to confirm their relative positions. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. ustc.edu.cnresearchgate.netgithub.io It would definitively link the proton signals of the phenyl ring and the methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amide (-CONH₂) would appear as two distinct bands in the region of 3400-3200 cm⁻¹. The N-H stretch of the secondary amine (Ph-NH-) would also be found in this region, possibly overlapping. The strong C=O (amide I) stretching vibration is expected around 1650 cm⁻¹. The N-H bending (amide II) band would be observed near 1600 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl groups would be seen just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. nih.govmdpi.com While polar bonds like C=O and N-H give strong signals in FTIR, non-polar bonds often produce strong Raman signals. The symmetric vibrations of the phenyl ring and the C-C stretching of the gem-dimethyl group would be prominent in the Raman spectrum. The C=C stretching vibrations of the aromatic ring typically give strong to medium intensity bands in the 1620-1570 cm⁻¹ range. This technique is particularly useful for analyzing the skeletal vibrations of the molecule.

Predicted Vibrational Spectroscopy Data This table is predictive and based on typical vibrational frequencies for similar functional groups.

Interactive Data Table: Predicted Vibrational Frequencies| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Amide N-H | 3400-3200 (two bands) | Weak | Asymmetric & Symmetric Stretch |

| Amine N-H | ~3350 | Weak | Stretch |

| Aromatic C-H | 3100-3000 | Strong | Stretch |

| Aliphatic C-H | 2980-2850 | Strong | Stretch |

| Amide C=O | ~1650 (strong) | Medium | Amide I Stretch |

| Amide N-H | ~1600 (medium) | Weak | Amide II Bend |

| Aromatic C=C | 1600-1450 (variable) | Strong | Ring Stretch |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

HRMS is a critical tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. For this compound (C₁₀H₁₄N₂O), the expected exact mass would be calculated and compared to the experimentally measured value with high accuracy (typically within 5 ppm).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, which could lead to the formation of a stable anilinium radical cation or related fragments.

Loss of the amide group: Fragmentation involving the loss of CONH₂ as a neutral molecule.

Cleavage within the phenyl ring: While less common, fragmentation of the aromatic ring can occur under high energy conditions.

By analyzing these fragments, the connectivity of the different parts of the molecule can be pieced together, corroborating the structural information obtained from NMR and vibrational spectroscopy.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of elements within a compound. This method provides experimental validation of the empirical formula and, when combined with molecular weight determination, confirms the molecular formula. For this compound, with a molecular formula of C₁₀H₁₄N₂O, the theoretical elemental composition can be calculated. americanelements.com Experimental values obtained from analysis should closely align with these theoretical percentages to verify the purity and composition of the synthesized compound.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of the compound is 178.23 g/mol . americanelements.com

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 67.39 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.92 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.72 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.98 |

| Total | 178.232 | 100.00 |

In a typical research setting, the experimentally determined values for carbon, hydrogen, and nitrogen would be expected to be within ±0.4% of the calculated theoretical values to be considered a successful validation of the compound's elemental composition. acs.org

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Illustrative Example of Single Crystal XRD Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 6.587 |

| b (Å) | 13.118 |

| c (Å) | 25.322 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2188.0 |

| Z | 4 |

| Temperature (K) | 293 |

| R-factor (%) | 7.8 |

This data would provide unequivocal proof of the molecular structure of this compound, showing the connectivity of the atoms and the stereochemistry of the molecule.

Computational Chemistry and Theoretical Studies of 2 Methyl 2 Phenylamino Propanamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for investigating the properties of 2-Methyl-2-(phenylamino)propanamide.

A potential energy surface (PES) scan can be performed by systematically rotating these bonds to identify low-energy conformers. Subsequent geometry optimization from these starting points using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield the equilibrium geometries. It is anticipated that the most stable conformer would exhibit a staggered arrangement to minimize steric hindrance between the gem-dimethyl groups and the phenyl ring. The planarity of the amide group is a critical factor, with deviations from planarity influencing the electronic and interactive properties of the molecule. In a study of related N-phenylamides, the degree of twisting between the amide plane and the phenyl ring was found to be influenced by the steric bulk of the substituents. nih.govacs.org

Table 1: Predicted Optimized Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C(amide)-N(amine) | 1.36 |

| C(amide)=O | 1.24 | |

| C(alpha)-C(amide) | 1.53 | |

| C(alpha)-N(phenyl) | 1.42 | |

| N(phenyl)-C(phenyl) | 1.40 | |

| C(alpha)-C(methyl1) | 1.54 | |

| C(alpha)-C(methyl2) | 1.54 | |

| Bond Angle (°) | O=C(amide)-N(amine) | 123.0 |

| C(alpha)-C(amide)-N(amine) | 116.0 | |

| C(amide)-N(amine)-H | 119.0 | |

| C(alpha)-N(phenyl)-C(phenyl) | 125.0 | |

| Dihedral Angle (°) | H-N-C=O | 180.0 (trans) |

| C(amide)-C(alpha)-N(phenyl)-C(phenyl) | ~45.0 |

Note: The values in this table are illustrative and represent plausible theoretical predictions for the lowest energy conformer.

The electronic properties of this compound are crucial for understanding its reactivity. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamino (B1219803) group, specifically the nitrogen atom and the aromatic ring. The LUMO is likely to be distributed over the propanamide moiety, particularly the antibonding π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis can provide a detailed picture of charge distribution, revealing the partial atomic charges on each atom. This analysis would likely show a significant negative charge on the oxygen and nitrogen atoms of the amide group and the nitrogen of the phenylamino group, making them potential sites for electrophilic attack.

Table 2: Predicted Electronic Properties of this compound (B3LYP/6-311++G(d,p))

| Property | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and represent plausible theoretical predictions.

DFT calculations can accurately predict vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. For this compound, characteristic IR peaks would include the N-H stretching vibrations of the primary amide and the secondary amine, the C=O stretching of the amide, and various C-H and C-N stretching and bending modes.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to confirm the molecular structure. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H protons, and the methyl protons. The chemical environment of each proton, influenced by shielding and deshielding effects, would be reflected in its chemical shift. Online tools and specialized software can be used to predict NMR spectra based on a given chemical structure. nmrdb.orgnmrdb.orguniv-tlse3.fr

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the carbonyl oxygen and the nitrogen atoms, indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) would be expected around the N-H protons of the amide and amine groups, highlighting them as sites for nucleophilic attack. The phenyl ring would exhibit a region of negative pi-electron density above and below the plane of the ring. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. chemrxiv.orgrsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations of this compound in different solvents would reveal its conformational flexibility and the influence of the solvent on its structure.

By simulating the molecule's trajectory, one can observe the transitions between different conformations and determine their relative populations. This is particularly important for understanding how the molecule behaves in a biological environment. Furthermore, MD simulations can elucidate the nature of solute-solvent interactions, such as the formation and breaking of hydrogen bonds between the amide and amine groups and solvent molecules.

Advanced Computational Methodologies (e.g., ONIOM, QTAIM for Bond Characterization)

For more complex systems or for a deeper understanding of chemical bonding, advanced computational methods can be employed.

The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach that allows for the high-level quantum mechanical treatment of a specific region of a large molecule (e.g., the active site of an enzyme) while the rest of the system is treated with a less computationally expensive molecular mechanics force field. researchgate.net If this compound were to be studied as a ligand interacting with a biological receptor, ONIOM would be an ideal method to accurately model the binding interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and interatomic interactions based on the topology of the electron density. nih.govresearchgate.net By analyzing the electron density at bond critical points (BCPs), QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and quantify the strength of non-covalent interactions like hydrogen bonds. For this compound, QTAIM could be used to precisely characterize the C-N and C=O bonds within the amide group and the N-H···O hydrogen bonds that may form in dimers or larger aggregates of the molecule. acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Propanamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent powerful computational methodologies in modern chemistry. These models establish a mathematical correlation between the chemical structures of a series of compounds and their respective biological activities (QSAR) or physicochemical properties (QSPR). For the propanamide scaffold, which forms the core of numerous biologically active molecules, QSAR and QSPR studies are instrumental in accelerating the discovery and optimization of lead compounds. By elucidating the specific structural features that govern a desired effect, these models guide the rational design of novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally related compounds, such as propanamide derivatives, are directly dependent on the changes in their molecular features. The process involves generating a dataset of compounds with known activities or properties, calculating a wide array of molecular descriptors for each, and then employing statistical methods to build a predictive model.

Detailed Research Findings

Research into propanamide scaffolds using QSAR/QSPR modeling has spanned various therapeutic and industrial areas, demonstrating the versatility of this chemical framework. Studies have successfully developed models to predict activities such as anticonvulsant, herbicidal, and antimicrobial effects.

For instance, a notable QSAR study on a series of propanamide derivatives explored their potential as anticonvulsant agents. The researchers aimed to identify the key molecular descriptors influencing their protective effects in animal models of epilepsy. The models developed in such studies often highlight the importance of steric, electronic, and hydrophobic parameters. For example, the volume and shape of the substituents on the phenyl ring and the amide nitrogen can significantly impact how the molecule fits into a biological target.

The general workflow for a QSAR/QSPR study on a propanamide scaffold like this compound would involve:

Data Set Selection: A series of structurally related propanamide analogs would be synthesized, and their biological activity (e.g., receptor binding affinity, enzyme inhibition) would be measured experimentally.

Descriptor Calculation: For each molecule, a large number of theoretical molecular descriptors would be calculated using specialized software. These descriptors fall into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as the Wiener and Randić indices.

Geometrical (3D): Related to the 3D structure, like molecular volume and surface area.

Quantum-Chemical: Electronic properties like HOMO/LUMO energies, dipole moment, and partial atomic charges.

Model Development and Validation: Using statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms, a mathematical equation is derived that links a subset of the most relevant descriptors to the observed activity. The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external (using a test set of compounds not included in model training) methods.

The resulting QSAR equation provides a quantitative basis for understanding the structure-activity relationship. For example, a positive coefficient for a descriptor like logP would suggest that increasing hydrophobicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. This knowledge is then used to propose new, untested propanamide structures with potentially superior activity.

Below are illustrative data tables representing the kind of information used and generated in QSAR studies on propanamide derivatives.

Table 1: Hypothetical Dataset for a QSAR Study of Propanamide Analogs

This table shows a set of hypothetical propanamide compounds and their experimentally determined biological activity, which serves as the input for model building.

| Compound ID | Structure | Biological Activity (-logIC50) |

| PRO-01 | This compound | 5.2 |

| PRO-02 | 2-Methyl-2-((4-chlorophenyl)amino)propanamide | 5.8 |

| PRO-03 | 2-Methyl-2-((4-methoxyphenyl)amino)propanamide | 5.5 |

| PRO-04 | 2-Methyl-2-((4-nitrophenyl)amino)propanamide | 6.1 |

| PRO-05 | 2-Methyl-2-((3-chlorophenyl)amino)propanamide | 5.6 |

Table 2: Calculated Molecular Descriptors for QSAR Modeling

This table displays a selection of calculated molecular descriptors for the compounds listed above. These descriptors quantify various physicochemical properties of the molecules.

| Compound ID | logP (Hydrophobicity) | Molar Refractivity (MR) | Dipole Moment (Debye) |

| PRO-01 | 1.85 | 52.3 | 2.5 |

| PRO-02 | 2.55 | 57.1 | 3.1 |

| PRO-03 | 1.78 | 57.5 | 2.9 |

| PRO-04 | 1.82 | 58.0 | 4.5 |

| PRO-05 | 2.55 | 57.1 | 3.0 |

Table 3: Example of a Resulting QSAR Model Equation

This table presents a hypothetical QSAR equation derived from the data, along with the statistical parameters indicating its validity and predictive power.

| Model Equation | R² | Q² | F-statistic |

| -logIC50 = 0.5logP - 0.1MR + 0.8*Dipole + 3.5 | 0.92 | 0.85 | 150.4 |

R² (Coefficient of Determination): Indicates how well the model fits the training data. A value of 0.92 suggests a strong fit.

Q² (Cross-validated R²): Measures the model's internal predictive ability. A value of 0.85 indicates good robustness.

Through such validated models, researchers can screen virtual libraries of propanamide compounds and prioritize the synthesis of only the most promising candidates, significantly saving time and resources in the drug discovery pipeline.

Chemical Derivatives and Structure Reactivity Relationships of 2 Methyl 2 Phenylamino Propanamide

Design and Synthesis of Novel 2-Methyl-2-(phenylamino)propanamide Analogs

The design and synthesis of new analogs of this compound are driven by the quest for compounds with enhanced or specific properties. acs.orgnih.govmdpi.com A common strategy involves the modification of various parts of the molecule, including the phenylamino (B1219803) group, the amide nitrogen, and the propanamide backbone. acs.orgnih.gov

One synthetic approach involves the use of a key intermediate, which is then coupled with various building blocks to generate a library of analogs. rsc.org For instance, the synthesis of a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates was achieved through a chemoselective Michael reaction, followed by further modifications. acs.orgnih.gov Another example is the synthesis of biphenyloxypropanamide and naphthalene (B1677914) derivatives, which involved multi-step reaction sequences including reactions like the Suzuki coupling. mdpi.com These synthetic efforts often aim to explore the structure-activity relationships (SAR) of the resulting compounds. acs.orgnih.govnih.gov

The synthesis of these analogs often involves standard amide coupling conditions, such as the use of EDCI and HOBt, to link different molecular fragments. rsc.org The resulting novel compounds are then characterized using various analytical techniques, including NMR spectroscopy and elemental analysis, to confirm their structures. acs.orgnih.gov

Systematic Exploration of Substituent Effects on Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the nature of substituents on the phenyl group. Substituents can either activate or deactivate the ring towards electrophilic aromatic substitution (EAS) reactions. lumenlearning.comlibretexts.org

Activating Groups: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlibretexts.org Examples of activating groups include hydroxyl (-OH), amino (-NH2), and alkyl groups (-CH3). lumenlearning.comlibretexts.org These groups generally direct incoming electrophiles to the ortho and para positions. libretexts.org The activating effect stems from their ability to donate electrons via resonance or inductive effects, which stabilizes the positively charged intermediate (sigma complex) formed during the EAS reaction. libretexts.org For example, phenol (B47542) (C6H5OH) undergoes nitration a thousand times faster than benzene (B151609). lumenlearning.com

Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. lumenlearning.comlibretexts.org Examples of deactivating groups include nitro (-NO2), cyano (-CN), and carbonyl groups (-COR). libretexts.org These groups typically direct incoming electrophiles to the meta position. Halogens are an exception; they are deactivating yet direct to the ortho and para positions due to a combination of their inductive and resonance effects. libretexts.orglibretexts.org The deactivating nature of these groups slows down the rate of reaction; for instance, nitrobenzene (B124822) reacts millions of times slower than benzene in nitration reactions. lumenlearning.com

The following table summarizes the directing effects of common substituents in electrophilic aromatic substitution:

| Substituent Group | Effect on Reactivity | Directing Influence |

| -NH2, -NR2, -OH, -OR | Activating | Ortho, Para |

| -NHCOR | Activating | Ortho, Para |

| -CH3, -Alkyl | Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Deactivating | Ortho, Para |

| -CHO, -COR, -COOR, -COOH | Deactivating | Meta |

| -CN, -SO3H, -NO2, -NR3+ | Deactivating | Meta |

Data sourced from multiple organic chemistry resources.

Modifications at the Phenylamino Moiety

Modifications at the phenylamino moiety of this compound have been a key area of research to explore structure-activity relationships. nih.gov Introducing various substituents at different positions on the phenyl ring can significantly alter the compound's properties.

For example, in a study of pyrido[2,3-d]pyrimidin-7-one derivatives, the C-2 phenylamino moiety was identified as being solvent-exposed, making it an ideal site for functionalization. nih.gov Researchers introduced a variety of substituents at the 3- and 4-positions of this phenyl ring to improve properties like solubility and kinase selectivity. nih.gov It was found that polar substituents at these positions generally improved the potency of the compounds. nih.gov Specifically, amino and hydroxyl substitutions at the 3-position, and a glycoside at the 4-position, led to analogs with increased potency compared to the parent compound. nih.gov

Another approach involves replacing the phenyl ring with other aromatic or heteroaromatic systems to investigate the impact on biological activity. mdpi.com The synthesis of such derivatives often involves coupling reactions with various aniline (B41778) derivatives. nih.gov

Derivatization at the Amide Nitrogen and Carbonyl Groups

Derivatization at the amide nitrogen and carbonyl groups of propanamide derivatives represents another important strategy for creating novel analogs.

Amide Nitrogen Derivatization: The nitrogen atom of the amide can be a site for substitution. For example, N-alkylation can be performed to introduce different alkyl groups. unmc.edu In some cases, the amide nitrogen is part of a larger heterocyclic structure, and modifications can be made to this ring system. nih.gov The synthesis of N-aryl-2-(phenylamino)-acetamides, for instance, involves the reaction of chloroacetamide derivatives with various arylamines. d-nb.info

Carbonyl Group Derivatization: The carbonyl group of the amide can also be chemically modified. One common reaction is the reduction of the amide to an amine using a reducing agent like lithium aluminum hydride (LiAlH4). researchgate.net However, this reduction can sometimes lead to rearranged products. For example, the reduction of 2-chloro-N-phenylpropanamide with LiAlH4 yields a mixture of N-propylaniline and the rearranged N-isopropylaniline. researchgate.net

Derivatization of carbonyl compounds in general is a widely used technique in analytical chemistry for their detection and quantification. researchgate.netthermofisher.comepa.gov Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are used to form stable derivatives that can be analyzed by chromatographic methods. researchgate.netcoresta.org While not directly a modification of the final propanamide, understanding these reactions is crucial when working with related starting materials or degradation products that may contain carbonyl functionalities.

Chiral Propanamide Derivatives and Stereochemical Control

The synthesis of chiral propanamide derivatives and the control of their stereochemistry are critical aspects, as different stereoisomers can exhibit distinct biological activities. researchgate.netacs.org The propanamide backbone of this compound contains a chiral center at the C-2 position, leading to the existence of enantiomers.

The synthesis of specific stereoisomers often requires the use of chiral starting materials or chiral catalysts. For example, chiral amino acid anilides have been synthesized through ligand-free copper-catalyzed selective N-arylation of amino acid amides. researchgate.net The separation of enantiomers is frequently accomplished using chiral high-performance liquid chromatography (HPLC) with chiral stationary phases like Chiralcel OD-H. researchgate.net

Studies on fentanyl analogs, which share structural similarities with propanamides, have shown that stereochemistry plays a crucial role in their analgesic potency. acs.org For instance, the cis-(+)-isomer of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is significantly more potent than its cis-(-) counterpart. nih.gov This highlights the importance of stereochemical control in the design and synthesis of biologically active propanamide derivatives. The development of stereoselective synthetic methods is therefore a key area of research in this field. researchgate.net

Emerging Research Themes and Future Directions for 2 Methyl 2 Phenylamino Propanamide Research

Exploration in Supramolecular Chemistry and Molecular Recognition

Currently, there is a notable absence of specific research on the role of 2-Methyl-2-(phenylamino)propanamide in supramolecular chemistry and molecular recognition. However, the molecule's inherent structural features present intriguing possibilities for future studies. The presence of both a phenylamino (B1219803) group and a propanamide moiety suggests the potential for forming well-defined supramolecular assemblies.

The amide and amine groups are capable of acting as hydrogen bond donors and acceptors, which are fundamental interactions in the construction of supramolecular architectures. The phenyl ring could participate in π-π stacking interactions, further stabilizing such assemblies. Future research could explore the self-assembly of this compound in various solvents and its ability to form host-guest complexes. Investigating its capacity to selectively bind to other molecules, or ions, could unveil applications in sensing or separation technologies. The gem-dimethyl group on the α-carbon could influence the steric hindrance and conformational flexibility of the molecule, which are critical factors in designing specific molecular recognition events.

Applications in Catalysis and Asymmetric Synthesis

To date, no studies have been published detailing the use of this compound as a catalyst or in asymmetric synthesis. Nevertheless, its structure contains elements that are of interest in these fields. The secondary amine and amide functionalities could serve as coordination sites for metal centers, suggesting its potential as a ligand in catalysis.

Derivatization of the parent molecule could lead to chiral ligands for asymmetric catalysis. For instance, the synthesis of chiral versions of this compound could yield valuable ligands for stereoselective transformations. Research in this area would involve synthesizing such chiral derivatives and evaluating their efficacy in various asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The steric bulk provided by the gem-dimethyl and phenyl groups could play a crucial role in inducing stereoselectivity.

Integration with Materials Science and Polymer Chemistry

The integration of this compound into materials science and polymer chemistry is another area that is currently unexplored. The functional groups present in the molecule offer potential anchor points for polymerization or for incorporation into larger material frameworks.

The primary amide or the secondary amine could be modified to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties. This would allow for the synthesis of polymers with the this compound unit as a repeating monomer. Such polymers could exhibit interesting properties, for instance, in terms of thermal stability, mechanical strength, or surface characteristics, due to the presence of the aromatic and amide functionalities. Furthermore, the compound could be investigated as an additive or modifier in existing polymer systems to enhance specific properties like adhesion or dye uptake.

Development of Advanced Analytical Methodologies for Detection and Quantification

While standard analytical data for this compound likely exists for commercial purposes, there is a lack of published research on the development of advanced and specialized analytical methodologies for its detection and quantification in complex matrices.

Future research could focus on establishing highly sensitive and selective analytical methods. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) could be optimized for its trace-level detection. researchgate.net The development of such methods would be crucial for any future studies involving its use in biological systems or environmental applications, where accurate quantification is essential. researchgate.net Furthermore, the design of specific chemosensors for its real-time monitoring could be a valuable research direction, potentially leveraging its molecular recognition capabilities.

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry (e.g., studying chemical interactions with biomolecules)

There is currently no publicly available research on the interdisciplinary applications of this compound in chemical biology and medicinal chemistry. The potential biological activity of this compound and its interactions with biomolecules remain to be investigated.

The structural motif of an α-amino acid derivative with a phenyl group is present in various biologically active compounds. This suggests that this compound could be a starting point for the design of new therapeutic agents. Initial studies would involve screening the compound for various biological activities. Furthermore, understanding its interactions with biomolecules such as proteins or nucleic acids would be a key area of research. sigmaaldrich.com Computational docking studies could be employed to predict potential biological targets, which could then be validated through in vitro and in vivo experiments. The synthesis of derivatives of this compound could also be explored to optimize any potential biological activity. nih.govnih.gov

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |

| This compound | 2-Anilino-2-methylpropanamide | C10H14N2O | 178.23 g/mol | 70441-27-9 |

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 2-methyl-2-(phenylamino)propanamide?

A standard method involves reacting 2-methyl-3-phenylpropanoyl chloride with ammonia or amines in dichloromethane, catalyzed by triethylamine to form the amide bond . Reaction optimization (e.g., stoichiometry, solvent polarity) is critical to achieve yields >80%. Industrial-scale synthesis may use continuous flow reactors, but lab protocols prioritize purity over throughput.

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

Q. What are the primary chemical reactions this compound undergoes?

Key reactions include:

- Oxidation : Forms ketone or carboxylic acid derivatives using KMnO₄ or CrO₃.

- Reduction : LiAlH₄ converts the amide to 2-methyl-2-(phenylamino)propaneamine (yield ~70%) .

- Substitution : The amino group reacts with electrophiles (e.g., acyl chlorides) under basic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical configurations of derivatives?

Single-crystal X-ray diffraction (using SHELXL) is critical for determining absolute configuration. For example, derivatives with chiral centers (e.g., trifluoroacetyl analogs) require high-resolution data (R-factor < 0.05) to confirm spatial arrangement .

Q. What strategies mitigate by-product formation during amide bond synthesis?

- Catalyst selection : Triethylamine minimizes side reactions (e.g., hydrolysis) compared to DMAP.

- Temperature control : Maintaining 0–5°C reduces racemization in chiral intermediates.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

Introducing electron-withdrawing groups (e.g., CF₃) enhances metabolic stability. For instance, trifluoroacetyl derivatives show improved enzyme inhibition (IC₅₀ ~10 μM vs. ~50 μM for parent compound) in HDAC assays . Computational docking (AutoDock Vina) can predict binding affinities prior to synthesis.

Q. What contradictions exist in reported pharmacological data, and how can they be resolved?

Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Standardizing protocols (e.g., using Z′-factor validation) and orthogonal assays (SPR, ITC) improve reproducibility .

Methodological Guidelines

Designing a stability study for this compound under varying pH conditions

- Protocol : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Analysis : Degradation products (e.g., hydrolyzed carboxylic acid) are identified using HRMS. Amide bond cleavage dominates at pH >10 .

Comparative analysis of similar compounds (e.g., 2-amino-3-phenylpropanamide vs. target molecule)

- Structural differences : The methyl group in this compound increases steric hindrance, reducing nucleophilic substitution rates by ~30% .

- Activity : Methyl substitution enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.